4-Oxa-1-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4-Oxa-1-azaspiro[5.5]undecane derivatives involves various strategies aimed at constructing the spirocyclic framework efficiently. One approach utilizes the Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of this method in constructing spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014). Another method explored synthetic routes towards 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, showcasing the challenges and unexpected outcomes in achieving the desired diazaspiroketal framework (Goubert et al., 2007).
Molecular Structure Analysis
The molecular structure of 4-Oxa-1-azaspiro[5.5]undecane compounds is explored through techniques such as 13C nuclear magnetic resonance spectroscopy. Conformational analysis of 1-oxaspiro[5.5]undecanes reveals the influence of endo and exo anomeric effects in the acetal function, highlighting the dynamic nature of these molecules and their conformers (Deslongchamps & Pothier, 1990).
Chemical Reactions and Properties
4-Oxa-1-azaspiro[5.5]undecane derivatives participate in various chemical reactions, showcasing their reactivity and potential for functionalization. For instance, a novel Prins cascade process has been developed for their synthesis, indicating the utility of these structures in organic synthesis (Reddy et al., 2014).
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches to Spiroaminals Spiroaminals like 4-Oxa-1-azaspiro[5.5]undecane are intriguing targets for chemical synthesis due to their unique structures and significant biological activities. They are found at the core of various natural and synthetic products. The review by Sinibaldi and Canet (2008) highlights different strategies developed for synthesizing these compounds, underscoring their novelty and potential applications in diverse fields (Sinibaldi & Canet, 2008).
Applications in Medicinal Chemistry
Antibacterial Agents Lukin et al. (2022) explored derivatives of 1-oxa-9-azaspiro[5.5]undecane in the synthesis of ciprofloxacin derivatives, revealing substantial antibacterial activity against specific strains of bacteria (Lukin et al., 2022).
Chronic Kidney Diseases Treatment Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors, showing promise as orally active drug candidates for treating chronic kidney diseases (Kato et al., 2014).
CCR5 Antagonists for HIV Treatment Yang et al. (2009) discovered novel CCR5 antagonists based on the 1-oxa-3,9-diazaspiro[5.5]undecane template, showing potential for HIV treatment (Yang et al., 2009).
Inhibitors of Soluble Epoxide Hydrolase Lukin et al. (2018) developed spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold-based inhibitors of soluble epoxide hydrolase (sEH), presenting potential therapeutic applications in cardiovascular diseases, inflammation, and pain (Lukin et al., 2018).
Organic Synthesis and Catalysis
Asymmetric Electrochemical Lactonization Kashiwagi et al. (2003) utilized a graphite felt electrode modified with a chiral 1-azaspiro[5.5]undecane N-oxyl radical to achieve electrocatalytic oxidation of diols, resulting in the production of optically active lactones. This highlights the potential of 4-Oxa-1-azaspiro[5.5]undecane derivatives in asymmetric synthesis (Kashiwagi et al., 2003).
properties
IUPAC Name |
4-oxa-1-azaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-11-7-6-10-9/h10H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPQGSNHFGHIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627584 |
Source
|
Record name | 4-Oxa-1-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxa-1-azaspiro[5.5]undecane | |
CAS RN |
180-78-9 |
Source
|
Record name | 4-Oxa-1-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.